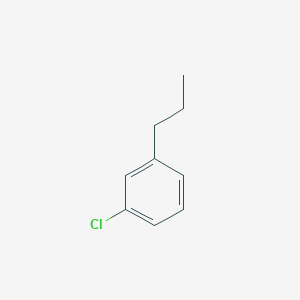

1-Chloro-3-propylbenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-chloro-3-propylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl/c1-2-4-8-5-3-6-9(10)7-8/h3,5-7H,2,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVBDQUQDFWSKSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50433086 | |

| Record name | 1-chloro-3-propylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57430-24-7 | |

| Record name | 1-chloro-3-propylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A-Z on 1-Chloro-3-propylbenzene: A Technical Guide for Advanced Research

Abstract: This technical guide provides an in-depth analysis of 1-Chloro-3-propylbenzene (CAS No: 57430-24-7), a substituted aromatic hydrocarbon pivotal to various fields of chemical synthesis.[1][2][3][4] It details the compound's physicochemical properties, spectroscopic signatures for empirical validation, and its chemical reactivity profile. Special emphasis is placed on its role as a versatile intermediate in organic synthesis, particularly in the context of drug discovery and materials science. The guide includes validated experimental protocols and discusses strategic synthesis pathways, offering researchers and drug development professionals a comprehensive resource for utilizing this compound.

Introduction: The Synthetic Potential of this compound

This compound is an organic compound characterized by a benzene ring substituted with a chlorine atom and a propyl group at the meta position.[1] This unique substitution pattern imparts a specific reactivity profile that makes it a valuable building block in complex organic synthesis. The presence of the chloro group provides a reactive handle for a multitude of cross-coupling reactions, a cornerstone of modern pharmaceutical and agrochemical development.[5] Simultaneously, the propyl group influences the compound's lipophilicity and steric properties, which can be strategically manipulated in molecular design.

This document serves as a technical resource, consolidating critical data and practical insights. It aims to bridge the gap between theoretical knowledge and laboratory application, providing the causality behind experimental choices to empower researchers in their synthetic endeavors.

Physicochemical & Structural Data

A thorough understanding of a compound's physical properties is fundamental to its application in synthesis, dictating choices in reaction solvents, purification methods, and storage conditions.

Key Properties Table

| Property | Value | Source |

| CAS Number | 57430-24-7 | [1][2][3][4] |

| Molecular Formula | C₉H₁₁Cl | [1][3] |

| Molecular Weight | 154.63 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| Synonyms | m-chloropropylbenzene | [1][3] |

| XLogP3 (Lipophilicity) | 4.3 | [1][3] |

Note: Experimental data such as boiling point, density, and melting point are not consistently reported across primary databases and should be determined empirically for specific lots.

Structural Analysis Workflow

The definitive identification and purity assessment of this compound relies on a combination of chromatographic and spectroscopic methods. A typical workflow for structural validation is outlined below.

Caption: Standard workflow for the characterization of this compound.

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic analysis provides an unambiguous structural fingerprint of the molecule. The following sections detail the expected spectral data based on the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework.

-

¹H NMR Spectroscopy:

-

Aromatic Protons (δ ~7.0-7.3 ppm): The four protons on the benzene ring will appear in this region. Due to the meta-substitution, they will exhibit complex splitting patterns (multiplets). The proton between the two substituents (at C2) will be a singlet or a narrow triplet, while the others will show more complex coupling.

-

Benzylic Protons (-CH₂-, δ ~2.5-2.7 ppm): The two protons on the carbon adjacent to the benzene ring will appear as a triplet, split by the neighboring methylene group. This downfield shift is due to the deshielding effect of the aromatic ring.[6]

-

Methylene Protons (-CH₂-, δ ~1.6-1.8 ppm): These two protons will appear as a sextet (or multiplet), being split by the adjacent methyl and benzylic protons.

-

Methyl Protons (-CH₃, δ ~0.9-1.0 ppm): The three terminal protons of the propyl group will appear as a triplet, split by the adjacent methylene group.[6]

-

-

¹³C NMR Spectroscopy:

-

Aromatic Carbons (δ ~120-145 ppm): Six distinct signals are expected for the aromatic carbons. The carbon bearing the chlorine atom (C1) will be shifted downfield (~134 ppm), as will the carbon bearing the propyl group (C3, ~143 ppm). The other four aromatic carbons will resonate between ~126-130 ppm.[7]

-

Alkyl Carbons (δ ~13-38 ppm): Three signals are expected for the propyl chain: the benzylic carbon (~38 ppm), the central methylene carbon (~24 ppm), and the terminal methyl carbon (~14 ppm).[7]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Aromatic C-H Stretch: Look for sharp peaks just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Strong absorptions are expected in the 2850-2960 cm⁻¹ region.

-

Aromatic C=C Bending: Characteristic peaks will appear in the 1450-1600 cm⁻¹ region.

-

C-Cl Stretch: A moderate to strong absorption in the 700-800 cm⁻¹ region is indicative of the carbon-chlorine bond.

Mass Spectrometry (MS)

MS provides information about the mass and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak at m/z = 154.

-

Isotopic Peak (M+2): A key feature for chlorine-containing compounds is the presence of an M+2 peak with an intensity that is approximately one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.

-

Key Fragment: The most prominent fragment will likely be the loss of a propyl group, leading to a chlorobenzyl cation at m/z = 111/113.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the distinct reactivity of its aromatic ring, chloro substituent, and propyl side chain.

Electrophilic Aromatic Substitution (EAS)

The regiochemical outcome of EAS reactions is dictated by the combined directing effects of the existing substituents.

-

Chloro Group: Ortho, para-directing but deactivating due to its inductive electron withdrawal and resonance electron donation.

-

Propyl Group: Ortho, para-directing and activating due to hyperconjugation.

The interplay of these effects directs incoming electrophiles primarily to the positions ortho and para to the activating propyl group (C4, C6) and ortho to the deactivating chloro group (C2). The C4 position is often favored due to reduced steric hindrance.

Caption: Regioselectivity in Electrophilic Aromatic Substitution.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond, while strong, can be effectively activated by modern palladium catalysts, particularly those with bulky, electron-rich phosphine ligands.[5] This opens the door to a vast array of C-C and C-N bond-forming reactions.

Field Insight: The Suzuki-Miyaura coupling is a highly robust and versatile reaction for aryl chlorides.[5][8] It offers excellent functional group tolerance and is widely used in the pharmaceutical industry for constructing complex biaryl structures.[9][10]

Protocol: Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for coupling this compound with an arylboronic acid.

1. Reagent Preparation:

- In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a suitable base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv).

- Add the palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%) and the ligand (e.g., SPhos or XPhos, 2-6 mol%).

2. Reaction Execution:

- Add a degassed solvent system, such as a mixture of toluene and water (e.g., 10:1 v/v).

- Heat the reaction mixture with vigorous stirring to 80-110 °C.

- Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

3. Work-up and Purification:

- Cool the reaction to room temperature and dilute with ethyl acetate.

- Wash the organic layer sequentially with water and brine.

- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

- Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.

Strategic Synthesis of this compound

A common and logical synthetic route to this compound from benzene involves a sequence of Friedel-Crafts acylation, chlorination, and finally, reduction. This strategy leverages the directing effects of the acyl group to install the substituents in the desired meta relationship.[11][12][13]

Rationale: Direct Friedel-Crafts alkylation of benzene with a propyl halide is problematic due to carbocation rearrangement, which would yield isopropylbenzene as the major product.[14] Therefore, acylation is employed first, which proceeds without rearrangement. The resulting propanoyl group is a meta-director, which correctly positions the incoming chlorine atom. The final step is the reduction of the ketone to the desired propyl group.[12][13]

Sources

- 1. This compound (57430-24-7) for sale [vulcanchem.com]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. This compound | C9H11Cl | CID 9942196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 57430-24-7|this compound|BLD Pharm [bldpharm.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. C9H12 propylbenzene low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-phenylpropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. C9H12 C-13 nmr spectrum of propylbenzene analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1-phenylpropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. uwindsor.ca [uwindsor.ca]

- 11. quora.com [quora.com]

- 12. quora.com [quora.com]

- 13. quora.com [quora.com]

- 14. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to 1-Chloro-3-propylbenzene (CAS: 57430-24-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-chloro-3-propylbenzene, a substituted aromatic hydrocarbon with applications as a key intermediate in organic synthesis. This document details the compound's physicochemical properties, a robust and logically designed multi-step synthesis protocol, complete characterization data including NMR, IR, and mass spectrometry, as well as essential safety and handling information. The synthesis strategy is designed to overcome the inherent challenges of aromatic substitution patterns, providing a reliable pathway for researchers.

Introduction and Chemical Identity

This compound is an organic compound with the molecular formula C₉H₁₁Cl. It belongs to the family of halogenated alkylbenzenes. Its structure, featuring a propyl group and a chlorine atom in a meta-position on the benzene ring, makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and specialty chemical industries. The meta-substitution pattern is of particular interest as direct alkylation and chlorination of benzene do not favor this arrangement, necessitating a strategic synthetic approach.

Table 1: Chemical Identity and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 57430-24-7 | |

| Molecular Formula | C₉H₁₁Cl | |

| Molecular Weight | 154.63 g/mol | |

| IUPAC Name | This compound | |

| Synonyms | m-chloropropylbenzene | |

| Appearance | White to off-white crystalline powder (for the ketone intermediate) | [1] |

| Melting Point | 45-47 °C (for the ketone intermediate, 1-(3-chlorophenyl)propan-1-one) | [2] |

| Boiling Point | 124 °C at 14 mmHg (for the ketone intermediate, 1-(3-chlorophenyl)propan-1-one) | [2] |

Strategic Synthesis Pathway

The synthesis of this compound from benzene requires a multi-step approach to achieve the desired 1,3-substitution pattern. Direct Friedel-Crafts alkylation of benzene with a propyl halide is unsuitable due to carbocation rearrangement, which would primarily yield isopropylbenzene. Furthermore, both the chloro and propyl substituents are ortho-, para-directors for electrophilic aromatic substitution, making the direct introduction of one group meta to the other inefficient.

The most logical and field-proven pathway involves three key stages:

-

Friedel-Crafts Acylation: Introduction of a meta-directing acyl group.

-

Electrophilic Aromatic Substitution (Chlorination): Introduction of the chlorine atom at the meta position, directed by the deactivating acyl group.

-

Reduction of the Ketone: Conversion of the acyl group to the desired propyl group.

This sequence ensures precise control over the regiochemistry, delivering the target molecule in good yield.

Caption: Strategic three-step synthesis of this compound from benzene.

Detailed Experimental Protocols

Step 1: Synthesis of Propiophenone (Friedel-Crafts Acylation)

The initial step involves the acylation of benzene with propanoyl chloride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The propanoyl group is an electron-withdrawing group, which deactivates the ring and directs subsequent electrophilic attack to the meta position.

Protocol:

-

To a stirred suspension of anhydrous aluminum chloride in dry benzene at 0-5 °C, add propanoyl chloride dropwise.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux for 2-3 hours to ensure the reaction goes to completion.[3][4]

-

Cool the reaction mixture and carefully pour it onto crushed ice with concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.

-

The crude propiophenone can be purified by vacuum distillation.

Step 2: Synthesis of 1-(3-chlorophenyl)propan-1-one (Chlorination)

The propiophenone is then chlorinated. The deactivating, meta-directing nature of the propanoyl group ensures the primary formation of the 3-chloro isomer.[3][4]

Protocol:

-

Dissolve propiophenone in a suitable solvent (e.g., dichloromethane or carbon tetrachloride).

-

Add a catalytic amount of iron(III) chloride (FeCl₃).

-

Bubble chlorine gas (Cl₂) through the solution at a controlled rate, maintaining the temperature between 20-30 °C. Monitor the reaction progress by GC or TLC.

-

Upon completion, purge the excess chlorine with a stream of nitrogen.

-

Wash the reaction mixture with water and a dilute solution of sodium thiosulfate to remove any remaining chlorine and iron salts.

-

Dry the organic layer and remove the solvent. The resulting 1-(3-chlorophenyl)propan-1-one can be purified by recrystallization or vacuum distillation. This intermediate is a known building block in the synthesis of CNS-active pharmaceuticals.[1][2]

Step 3: Synthesis of this compound (Clemmensen Reduction)

The final step is the reduction of the carbonyl group of 1-(3-chlorophenyl)propan-1-one to a methylene group (CH₂). The Clemmensen reduction, which utilizes zinc amalgam and concentrated hydrochloric acid, is particularly effective for reducing aryl-alkyl ketones.[5][6]

Protocol:

-

Prepare zinc amalgam by stirring zinc powder with a dilute solution of mercury(II) chloride for a few minutes, then decanting the aqueous solution.

-

To a flask containing the amalgamated zinc, add concentrated hydrochloric acid, followed by 1-(3-chlorophenyl)propan-1-one.

-

Heat the mixture under reflux with vigorous stirring for several hours. The progress of the reduction can be monitored by TLC.

-

After cooling, decant the aqueous layer and extract it with a suitable solvent (e.g., diethyl ether or toluene).

-

Combine the organic layers, wash with water, sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous sodium sulfate and remove the solvent.

-

Purify the final product, this compound, by vacuum distillation.

Caption: Experimental workflow for the Clemmensen reduction of the ketone intermediate.

Spectroscopic Characterization

Accurate identification of this compound and its intermediates is crucial. Below are the expected spectroscopic data based on its structure and data from related compounds.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons (4H): Complex multiplet in the range of δ 7.0-7.3 ppm. - Benzylic CH₂ (2H): Triplet around δ 2.6 ppm. - Methylene CH₂ (2H): Sextet around δ 1.6 ppm. - Methyl CH₃ (3H): Triplet around δ 0.9 ppm. |

| ¹³C NMR | - Aromatic carbons (6C): Multiple signals between δ 125-145 ppm, including the C-Cl carbon at the lower end of this range. - Benzylic CH₂: Signal around δ 38 ppm. - Methylene CH₂: Signal around δ 24 ppm. - Methyl CH₃: Signal around δ 14 ppm. |

| IR Spectroscopy | - C-H stretch (aromatic): ~3050-3100 cm⁻¹. - C-H stretch (aliphatic): ~2850-2960 cm⁻¹. - C=C stretch (aromatic): ~1450-1600 cm⁻¹. - C-Cl stretch: ~700-800 cm⁻¹. |

| Mass Spec (EI) | - Molecular Ion [M]⁺: m/z 154, with an [M+2]⁺ peak at m/z 156 (approx. 1/3 intensity) due to the ³⁷Cl isotope. - Base Peak: Likely m/z 125, corresponding to the loss of an ethyl group ([M-29]⁺) to form a stable chlorotropylium ion. - Other Fragments: m/z 119 (loss of Cl), m/z 91 (tropylium ion). |

Note: The predicted NMR and IR data are based on analogous structures. Experimental data should be obtained for confirmation.[7]

Applications in Synthesis

This compound is not typically a final product but rather a versatile intermediate. Its utility stems from the two distinct reactive sites:

-

The Aromatic Ring: The chlorine atom can be displaced via nucleophilic aromatic substitution or participate in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new C-C, C-N, or C-O bonds.

-

The Propyl Side-Chain: The benzylic position can be functionalized through free-radical reactions.

A significant application of the key intermediate, 1-(3-chlorophenyl)propan-1-one , is in the synthesis of the active pharmaceutical ingredient (API) Bupropion , an antidepressant.[1] While this compound itself is not a direct precursor to Bupropion, its synthesis demonstrates the industrial relevance of this substitution pattern.

Safety and Handling

As a chlorinated organic compound, this compound and its intermediates must be handled with appropriate care in a well-ventilated laboratory or fume hood.

-

Hazard Statements: Based on related compounds, it is expected to cause skin and eye irritation.[8]

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. Use in a well-ventilated area. Keep away from heat and open flames.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a valuable chemical intermediate whose synthesis requires a well-planned, multi-step strategy to achieve the desired meta-substitution pattern. The outlined pathway, involving Friedel-Crafts acylation, regioselective chlorination, and Clemmensen reduction, provides a robust and reliable method for its preparation. This guide offers the necessary technical details, from experimental protocols to spectroscopic analysis and safety considerations, to support its synthesis and application in advanced chemical research and development.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloro-4-[3-chloro-1-(1-methylethoxy)propyl]benzene. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). (3-Chloropropyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). (1-Chloro-3-phenylpropyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). (1-Chloropropyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Quora. (2024). How does this compound be synthesized from a benzene if both chloro and propyl are ortho-para directors? Retrieved from [Link]

-

Quora. (2023). What is the partial synthesis of this compound from benzene? Retrieved from [Link]

-

Quora. (2024). How can this compound be synthesized from a benzene if both chloro and propyl are meta directors? Retrieved from [Link]

-

Juniper Publishers. (2024). The Clemmensen Reduction. Retrieved from [Link]

-

Wikipedia. (n.d.). Clemmensen reduction. Retrieved from [Link]

-

Allen. (n.d.). Clemmensen Reduction – Mechanism, Reaction & Applications. Retrieved from [Link]

-

NROChemistry. (n.d.). Clemmensen Reduction: Mechanism & Examples. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, 1-chloro-3-methyl- (CAS 108-41-8). Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloro-3-ethyl-5-propylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Filo. (2025). Propose a synthesis of 1 -chloro- 3 -propylbenzene, starting from propylb... Retrieved from [Link]

-

ChemBK. (2024). 1-(3-chlorophenyl)propan-1-one. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloro-4-propylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloro-2-ethyl-3-propylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-chloro-2-propyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Copies of 1H, 13C, 19F NMR spectra. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

MDPI. (n.d.). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Retrieved from [Link]

-

Chegg. (2011). 1.)PART AShow a good way to prepare this compound starting from benzene.... Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-chloro-3-ethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-CHLORO-3-HYDROXY-2-PROPYL-BENZOATE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C9H12 C-13 nmr spectrum of propylbenzene.... Retrieved from [Link]

-

Google Patents. (n.d.). WO2015144799A1 - SUBSTITUTED 4,5,6,7-TETRAHYDRO-PYRAZOLO[1,5-a]PYRAZINE DERIVATIVES AND 5,6,7,8-TETRAHYDRO-4H-PYRAZOLO[1,5-a][9]DIAZEPINE DERIVATIVES AS ROS1 INHIBITORS. Retrieved from

Sources

- 1. 3'-Chloropropiophenone (1-(3-Chlorophenyl)-1-propanone) Online | 3'-Chloropropiophenone (1-(3-Chlorophenyl)-1-propanone) Manufacturer and Suppliers [scimplify.com]

- 2. chembk.com [chembk.com]

- 3. quora.com [quora.com]

- 4. quora.com [quora.com]

- 5. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 6. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 7. rsc.org [rsc.org]

- 8. Clemmensen Reduction | ChemTalk [chemistrytalk.org]

- 9. benchchem.com [benchchem.com]

Navigating the Isomeric Landscape of C₉H₁₁Cl: A Comprehensive Technical Guide for Researchers

Abstract

The molecular formula C₉H₁₁Cl represents a diverse array of structural isomers, each possessing unique chemical and physical properties governed by the precise arrangement of its constituent atoms. This in-depth technical guide provides a comprehensive exploration of the IUPAC nomenclature, synthesis, characterization, and reactivity of key C₉H₁₁Cl isomers. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the handling and application of these compounds. By elucidating the causal relationships behind synthetic choices and providing robust, self-validating protocols, this guide aims to serve as an authoritative resource in the field of synthetic organic chemistry.

Introduction: The Structural Diversity of C₉H₁₁Cl

The seemingly simple molecular formula C₉H₁₁Cl belies a significant degree of structural complexity. The isomers derived from this formula can be broadly categorized based on the connectivity of the chlorine atom and the nine-carbon alkyl-aromatic framework. These categories include:

-

Chlorinated Propylbenzenes: Isomers where a propyl group is attached to the benzene ring, and the chlorine atom is also directly attached to the aromatic ring at an ortho, meta, or para position.

-

Phenyl-substituted Chloropropanes: Isomers where a three-carbon chain is attached to a phenyl group, and the chlorine atom is located on the propyl chain.

Understanding the precise IUPAC nomenclature is paramount for unambiguous communication and the accurate replication of experimental work. The following sections will systematically explore the isomers of C₉H₁₁Cl, with a focus on their synthesis, properties, and characteristic reactions.

Systematic IUPAC Nomenclature of C₉H₁₁Cl Isomers

A systematic approach to naming the isomers of C₉H₁₁Cl is essential. The International Union of Pure and Applied Chemistry (IUPAC) provides a set of rules to ensure each isomer has a unique and unambiguous name.[1][2][3]

Phenyl-Substituted Chloropropanes

In these isomers, the benzene ring is treated as a substituent (phenyl group) on a propane chain.

-

(1-chloropropyl)benzene: The chlorine atom is on the first carbon of the propyl chain, which is directly attached to the benzene ring.

-

(2-chloropropyl)benzene: The chlorine atom is on the second carbon of the propyl chain.

-

(3-chloropropyl)benzene: The chlorine atom is on the third carbon of the propyl chain.[4][5][6][7][8][9]

Chlorinated Propylbenzenes and Isopropylbenzenes

Here, the benzene ring is the parent structure.

-

1-Chloro-2-propylbenzene , 1-Chloro-3-propylbenzene , and 1-Chloro-4-propylbenzene .

-

1-Chloro-2-isopropylbenzene , 1-Chloro-3-isopropylbenzene , and 1-Chloro-4-isopropylbenzene .

-

2-Chloro-1-propylbenzene , 3-Chloro-1-propylbenzene , and 4-Chloro-1-propylbenzene . (Note: Numbering priority is given to the substituent that comes first alphabetically).

-

2-Chloro-1-isopropylbenzene , 3-Chloro-1-isopropylbenzene , and 4-Chloro-1-isopropylbenzene .

Other Isomers

Other structural arrangements exist, such as ethyl-methyl-chlorobenzenes (e.g., 1-chloro-2-ethyl-3-methylbenzene) and isomers with different alkyl chain branching. A comprehensive list of all possible structural isomers is extensive; this guide will focus on the most commonly encountered and synthetically relevant examples.

Synthesis of Key C₉H₁₁Cl Isomers

The synthetic strategy for a particular C₉H₁₁Cl isomer is dictated by the desired connectivity of the atoms. Friedel-Crafts reactions are a cornerstone for the formation of the carbon-carbon bond between the aromatic ring and the alkyl chain.

Friedel-Crafts Alkylation: A Double-Edged Sword

The Friedel-Crafts alkylation of benzene with a chloropropane serves as a primary route to C₉H₁₁Cl isomers. However, this reaction is notoriously susceptible to carbocation rearrangements.[10][11][12][13][14]

When benzene is reacted with 1-chloropropane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃), the major product is isopropylbenzene (cumene), not n-propylbenzene.[10][13] This is due to the rearrangement of the initially formed primary carbocation to a more stable secondary carbocation via a hydride shift. Subsequent chlorination of the isopropylbenzene would then yield the corresponding chlorinated isopropylbenzene isomers.

To synthesize n-propylbenzene derivatives, Friedel-Crafts acylation followed by reduction is the preferred method to avoid carbocation rearrangement.

Experimental Protocol: Friedel-Crafts Acylation for the Synthesis of 3-Chloro-1-phenylpropan-1-one

This protocol describes the synthesis of a precursor to (3-chloropropyl)benzene.

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.25 eq.) and dry dichloromethane. The suspension is cooled to 0°C in an ice bath.

-

Addition of Reagents: A solution of 3-chloropropionyl chloride (1.0 eq.) in dry dichloromethane is added dropwise to the stirred AlCl₃ suspension at 0°C. Following this, a solution of benzene (1.0 eq.) in dry dichloromethane is added dropwise, maintaining the temperature at 0°C.

-

Reaction Progression: The reaction mixture is stirred at 0°C for 2 hours and then allowed to warm to room temperature and stirred for an additional 12 hours.

-

Workup: The reaction is quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield 3-chloro-1-phenylpropan-1-one.[15]

The resulting ketone can then be reduced to the corresponding alkane, (3-chloropropyl)benzene, using methods such as the Wolff-Kishner or Clemmensen reduction.

Chlorination of the Alkyl Side-Chain

Direct chlorination of a propylbenzene can lead to a mixture of products. For more selective synthesis, other methods are employed. For example, (1-chloropropyl)benzene can be synthesized from 1-phenyl-1-propanol by reaction with a chlorinating agent like thionyl chloride or hydrogen chloride.

Diagram: Synthetic Pathways to Key C₉H₁₁Cl Isomers

Caption: Synthetic routes to (1-chloropropyl)benzene and (3-chloropropyl)benzene.

Physicochemical Properties and Spectroscopic Characterization

The physical and chemical properties of C₉H₁₁Cl isomers vary significantly with their structure. For instance, the boiling points will differ based on the degree of branching and the position of the chlorine atom.

Table 1: Physicochemical Properties of Selected C₉H₁₁Cl Isomers

| Isomer | IUPAC Name | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| 1 | (1-chloropropyl)benzene | 934-11-2 | 154.64 | ~198-200 | ~1.04 |

| 2 | (3-chloropropyl)benzene | 104-52-9 | 154.64 | 219-221 | 1.054 |

Data compiled from various sources, including PubChem and commercial supplier safety data sheets.[6][16]

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the unambiguous identification of C₉H₁₁Cl isomers.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides key information about the electronic environment of the hydrogen atoms. For example, in (3-chloropropyl)benzene, one would expect distinct signals for the aromatic protons and three sets of signals for the propyl chain protons, with the protons on the carbon bearing the chlorine atom being the most deshielded.[17]

-

¹³C NMR Spectroscopy: The number of unique signals in the ¹³C NMR spectrum corresponds to the number of non-equivalent carbon atoms in the molecule, providing valuable information about the carbon skeleton and symmetry of the isomer.

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of the aromatic ring (C-H and C=C stretching vibrations) and the C-Cl bond.

-

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and characteristic fragmentation patterns that can help distinguish between isomers.[4][5][7] The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a key diagnostic feature.

Table 2: Representative ¹H NMR Data for (3-chloropropyl)benzene

| Protons | Chemical Shift (ppm) | Multiplicity |

| Aromatic | ~7.1-7.3 | Multiplet |

| -CH₂-Cl | ~3.5 | Triplet |

| -CH₂-Ar | ~2.7 | Triplet |

| -CH₂- | ~2.0 | Quintet |

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.[17]

Key Reactions of C₉H₁₁Cl Isomers

The reactivity of C₉H₁₁Cl isomers is largely dictated by the location of the chlorine atom.

Nucleophilic Substitution Reactions

When the chlorine is on the alkyl chain, the molecule can undergo nucleophilic substitution reactions. For example, (3-chloropropyl)benzene can react with nucleophiles like cyanide, hydroxide, or ammonia to replace the chlorine atom.

Elimination Reactions

Under appropriate basic conditions, isomers with the chlorine on the alkyl chain can undergo elimination reactions to form alkenes.

Electrophilic Aromatic Substitution

For isomers where the chlorine is attached to the benzene ring, the primary reactions will be further electrophilic aromatic substitutions. The propyl group is an activating, ortho-, para-directing group, while the chlorine atom is a deactivating, ortho-, para-directing group. The regiochemical outcome of further substitution will depend on the interplay of these electronic effects.

Diagram: Reactivity of (3-chloropropyl)benzene

Caption: Major reaction pathways for (3-chloropropyl)benzene.

Safety and Handling

Chlorinated organic compounds require careful handling due to their potential health and environmental hazards.

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

-

Health Hazards: These compounds can be irritants to the skin, eyes, and respiratory system.[18][19][20] Avoid inhalation of vapors and direct contact with the skin and eyes.

-

Flammability: While not highly flammable, some isomers are combustible. Keep away from open flames and high temperatures.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Always consult the Safety Data Sheet (SDS) for the specific isomer before use.[18][19][20]

Conclusion

The IUPAC nomenclature of C₉H₁₁Cl provides a systematic framework for differentiating its numerous isomers. The synthesis of a specific isomer requires careful consideration of reaction mechanisms, particularly the potential for carbocation rearrangements in Friedel-Crafts alkylations. Spectroscopic techniques are essential for the unambiguous characterization of these compounds. A thorough understanding of their reactivity and proper safety protocols is crucial for their effective and safe use in a research and development setting. This guide has provided a foundational overview to aid scientists in navigating the complex and fascinating chemistry of C₉H₁₁Cl isomers.

References

-

Transtutors. (2022). Why Friedel-Craft alkylation of benzene with 1-chloropropane gives.... Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). Friedel–Crafts alkylation of benzene with 1,1-d₂-1-chloropropane. Retrieved from [Link]

-

Cheméo. (n.d.). Benzene, (1-chloropropyl)- - Chemical & Physical Properties. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 3.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

-

PubChem. (n.d.). (1-Chloropropyl)benzene. Retrieved from [Link]

-

Chemsrc. (2025). (1-chloropropyl)benzene. Retrieved from [Link]

- Google Patents. (n.d.). CN105198693A - Preparation method of 1-chlorine-3-phenyl propane.

-

Filo. (2025). Friedel Crafts alkylation of benzene with 1 chloropropane in the presence... Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). Friedel–Crafts alkylation of benzene with 1,1-d2-1-chloropropane. Retrieved from [Link]

-

ChemWhat. (n.d.). (1-chloropropyl)benzene CAS#: 934-11-2. Retrieved from [Link]

-

PubChem. (n.d.). (3-Chloropropyl)benzene. Retrieved from [Link]

-

CPAChem. (2023). Safety data sheet. Retrieved from [Link]

-

RSC Publishing. (n.d.). Phenyl migration during reaction of neophyl chloride with lithium. Retrieved from [Link]

-

NIST. (n.d.). Benzene, (3-chloropropyl)-. Retrieved from [Link]

-

Scribd. (n.d.). IUPAC Nomenclature and Isomerism Class11 Notes. Retrieved from [Link]

-

NIST. (n.d.). Benzene, (3-chloropropyl)-. Retrieved from [Link]

-

IUPAC. (n.d.). Brief Guide to the Nomenclature of Organic Chemistry. Retrieved from [Link]

-

IUPAC. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Chloropropiophenone. Retrieved from [Link]

-

SelfStudys. (n.d.). Organic Chemistry IUPAC Nomenclature Homologous Series of Alkanes. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Short Summary of IUPAC Nomenclature of Organic Compounds. Retrieved from [Link]

-

Purdue University Graduate School. (2025). GAS-PHASE REACTIVITY OF THE PHENYL CATION. Retrieved from [Link]

Sources

- 1. iupac.org [iupac.org]

- 2. kpu.ca [kpu.ca]

- 3. cuyamaca.edu [cuyamaca.edu]

- 4. (3-Chloropropyl)benzene | C9H11Cl | CID 7706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzene, (3-chloropropyl)- [webbook.nist.gov]

- 6. (3-Chloropropyl)benzene, 98% | Fisher Scientific [fishersci.ca]

- 7. Benzene, (3-chloropropyl)- [webbook.nist.gov]

- 8. 104-52-9|3-Phenylpropyl Chloride|BLD Pharm [bldpharm.com]

- 9. 3-Phenylpropyl Chloride 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 10. (Solved) - Why Friedel-Craft alkylation of benzene with 1-chloropropane gives... (1 Answer) | Transtutors [transtutors.com]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Friedel Crafts alkylation of benzene with 1 chloropropane in the presence.. [askfilo.com]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. 3-Chloropropiophenone - PMC [pmc.ncbi.nlm.nih.gov]

- 16. (1-Chloropropyl)benzene | C9H11Cl | CID 524241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. 1-Chloro-3-phenylpropane(104-52-9) 1H NMR spectrum [chemicalbook.com]

- 18. fishersci.com [fishersci.com]

- 19. WERCS Studio - Application Error [assets.thermofisher.com]

- 20. cpachem.com [cpachem.com]

Synthesis of 1-Chloro-3-propylbenzene from benzene

An In-Depth Technical Guide to the Synthesis of 1-Chloro-3-propylbenzene from Benzene

Abstract

This technical guide provides a comprehensive, in-depth exploration of a robust and regioselective synthetic route for this compound, starting from the fundamental aromatic hydrocarbon, benzene. Addressed to an audience of researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of steps to elucidate the critical strategic decisions, mechanistic underpinnings, and practical laboratory considerations inherent in this multi-step synthesis. The chosen pathway leverages the principles of electrophilic aromatic substitution, directing group effects, and functional group transformations to overcome the challenge of achieving a meta-substitution pattern, which is not directly accessible from the starting materials. Detailed, field-proven protocols for each stage—Friedel-Crafts acylation, electrophilic chlorination, and carbonyl reduction—are presented, supported by mechanistic diagrams, quantitative data, and authoritative citations to ensure scientific integrity and reproducibility.

Strategic Imperative: The Challenge of Meta-Substitution

The synthesis of this compound presents a classic challenge in aromatic chemistry. A cursory examination of the substituents—a chloro group and a propyl group—reveals that both are classified as ortho, para-directors for subsequent electrophilic aromatic substitution (EAS) reactions.[1][2][3] This means that a direct, single-step Friedel-Crafts alkylation of chlorobenzene with a propylating agent or a direct chlorination of propylbenzene would predominantly yield a mixture of the 1,2- (ortho) and 1,4- (para) isomers, with the desired 1,3- (meta) product being a minor, often negligible, component.[3]

Furthermore, the direct Friedel-Crafts alkylation of benzene with n-propyl chloride is complicated by the propensity of the primary carbocation intermediate to rearrange via a hydride shift to a more stable secondary carbocation.[3][4][5] This rearrangement would result in isopropylbenzene being the major product, not the desired n-propylbenzene.[3][6]

To circumvent these challenges and achieve the target regiochemistry, a multi-step synthetic strategy is required. The chosen pathway strategically installs a meta-directing group, which is later converted to the desired alkyl substituent. This approach provides complete control over the substitution pattern.

The validated three-step synthesis is as follows:

-

Friedel-Crafts Acylation: Benzene is reacted with propanoyl chloride to form propiophenone. The acyl group (-COC₂H₅) is a strong deactivating and meta-directing group.[1][7][8]

-

Electrophilic Chlorination: Propiophenone is chlorinated, with the meta-directing acyl group ensuring the incoming chloro electrophile is directed to the 3-position.

-

Carbonyl Reduction: The ketone functional group of the resulting 3-chloropropiophenone is reduced to a methylene group (-CH₂) to yield the final product, this compound.

This strategic sequence is visualized in the workflow diagram below.

Caption: High-level workflow for the synthesis of this compound.

Step 1: Friedel-Crafts Acylation of Benzene

The initial step involves the introduction of a propanoyl group onto the benzene ring via a Friedel-Crafts acylation. This reaction is superior to its alkylation counterpart for this synthesis because the acylium ion intermediate is resonance-stabilized and does not undergo rearrangement.[4][9] Furthermore, the resulting ketone product is deactivated towards further acylation, preventing polysubstitution.[9]

Mechanism

The reaction is catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[10] The mechanism proceeds in several stages:

-

Formation of the Electrophile: The Lewis acid coordinates with the chlorine atom of propanoyl chloride, creating a highly electrophilic acylium ion.[4][11]

-

Electrophilic Attack: The π-electron system of the benzene ring attacks the acylium ion, forming a resonance-stabilized cationic intermediate known as a sigma complex or benzenonium ion.[12]

-

Rearomatization: A weak base (such as the AlCl₄⁻ complex) removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[11][12]

-

Product Complex: The product, propiophenone, is a ketone and a Lewis base, which coordinates strongly with the AlCl₃ catalyst. An aqueous workup is required to liberate the final product.[13]

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

|---|---|---|---|

| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 14.7 g | 0.11 |

| Benzene (anhydrous) | 78.11 | 50 mL | 0.57 |

| Propanoyl Chloride | 92.52 | 9.3 g (8.2 mL) | 0.10 |

| Dichloromethane (DCM, anhydrous) | 84.93 | 100 mL | - |

| Hydrochloric Acid (conc.) | 36.46 | ~30 mL | - |

| Water (deionized) | 18.02 | ~200 mL | - |

| Sodium Bicarbonate (sat. soln.) | 84.01 | ~50 mL | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~5 g | - |

Procedure:

-

To a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to handle evolved HCl), add anhydrous aluminum chloride (14.7 g) and anhydrous dichloromethane (100 mL).

-

Cool the suspension to 0-5 °C in an ice bath.

-

While stirring vigorously, add propanoyl chloride (9.3 g) dropwise from the dropping funnel.

-

After the addition of propanoyl chloride, add anhydrous benzene (50 mL) dropwise over 30 minutes, maintaining the temperature below 10 °C.

-

Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours.

-

Carefully pour the reaction mixture onto 100 g of crushed ice in a large beaker. Add concentrated HCl (~30 mL) to dissolve the aluminum salts.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with 100 mL of water, 50 mL of saturated sodium bicarbonate solution, and finally 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent (DCM) by rotary evaporation to yield crude propiophenone. The product can be further purified by vacuum distillation.

Step 2: Electrophilic Chlorination of Propiophenone

With the meta-directing acyl group in place, the next step is the regioselective chlorination of the aromatic ring. The acyl group deactivates the ring towards electrophilic attack, meaning slightly harsher conditions may be needed compared to the halogenation of benzene itself.[14]

Mechanism

Similar to other halogenations of aromatic rings, this reaction requires a Lewis acid catalyst, such as iron(III) chloride (FeCl₃), to polarize the Cl-Cl bond and generate a potent electrophile (Cl⁺).[7][12] The electron-withdrawing nature of the carbonyl group inductively and through resonance removes electron density from the ortho and para positions, making the meta position the most electron-rich and thus the site of electrophilic attack.

Caption: Regioselective Chlorination at the Meta Position.

Experimental Protocol

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

|---|---|---|---|

| Propiophenone | 134.18 | 13.4 g | 0.10 |

| Anhydrous Iron(III) Chloride (FeCl₃) | 162.20 | 1.0 g | 0.006 |

| Chlorine Gas (Cl₂) | 70.90 | ~7.1 g | 0.10 |

| Carbon Tetrachloride (CCl₄, anhydrous) | 153.82 | 100 mL | - |

Procedure:

-

Caution: This procedure involves chlorine gas and should be performed in a well-ventilated fume hood.

-

In a flask protected from moisture, dissolve propiophenone (13.4 g) in anhydrous carbon tetrachloride (100 mL).

-

Add anhydrous iron(III) chloride powder (1.0 g) to the solution.

-

Bubble dry chlorine gas through the stirred solution at a slow, steady rate. Monitor the reaction progress by TLC or GC. The reaction is typically exothermic and may require occasional cooling to maintain room temperature.

-

Once the starting material is consumed, stop the chlorine flow and purge the solution with nitrogen gas to remove excess dissolved chlorine and HCl.

-

Wash the reaction mixture with water to remove the iron catalyst.

-

Separate the organic layer, dry it over anhydrous calcium chloride, filter, and remove the solvent by rotary evaporation.

-

The crude 3-chloropropiophenone can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water).

Step 3: Reduction of the Carbonyl Group

The final step is the conversion of the ketone functional group into a methylene group. Two classical and highly effective methods for this transformation are the Clemmensen reduction (acidic conditions) and the Wolff-Kishner reduction (basic conditions).[15] The choice between them depends on the substrate's stability to acid or base.[15][16] For 3-chloropropiophenone, both methods are generally suitable.

Caption: Alternative pathways for carbonyl reduction.

Method A: Clemmensen Reduction

This method employs zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid to reduce the ketone.[17][18][19] It is particularly effective for aryl-alkyl ketones.[17][18]

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

|---|---|---|---|

| 3-Chloropropiophenone | 168.62 | 16.9 g | 0.10 |

| Zinc amalgam (Zn(Hg)) | - | 50 g | - |

| Hydrochloric Acid (conc.) | 36.46 | 75 mL | - |

| Toluene | 92.14 | 50 mL | - |

Procedure:

-

Prepare zinc amalgam by stirring zinc granules (50 g) with a 5% mercuric chloride solution (50 mL) for 5-10 minutes, then decanting the solution and washing the zinc with water.

-

In a round-bottom flask fitted with a reflux condenser, place the amalgamated zinc, water (40 mL), concentrated HCl (75 mL), toluene (50 mL), and 3-chloropropiophenone (16.9 g).

-

Heat the mixture to a vigorous reflux with efficient stirring. The reduction occurs on the surface of the zinc.[17]

-

Continue refluxing for 4-6 hours. Additional portions of concentrated HCl may be needed to maintain the acidic concentration.

-

After cooling, separate the toluene layer. Extract the aqueous layer with two 25 mL portions of toluene.

-

Combine the organic extracts, wash with water and then with sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene by rotary evaporation.

-

Purify the resulting this compound by vacuum distillation.

Method B: Wolff-Kishner Reduction

This reduction uses hydrazine (H₂NNH₂) to form a hydrazone intermediate, which is then heated with a strong base (like KOH) in a high-boiling solvent to decompose it to the alkane, evolving nitrogen gas.[20][21][22] The Huang-Minlon modification is a convenient one-pot procedure.[23]

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

|---|---|---|---|

| 3-Chloropropiophenone | 168.62 | 16.9 g | 0.10 |

| Hydrazine Hydrate (85%) | 50.06 | 12 mL | ~0.20 |

| Potassium Hydroxide (KOH) | 56.11 | 14 g | 0.25 |

| Diethylene Glycol | 106.12 | 100 mL | - |

Procedure:

-

Place 3-chloropropiophenone (16.9 g), potassium hydroxide (14 g), hydrazine hydrate (12 mL), and diethylene glycol (100 mL) in a round-bottom flask fitted with a reflux condenser.

-

Heat the mixture to 120-130 °C for 1.5 hours to form the hydrazone.

-

Reconfigure the apparatus for distillation and remove the water and excess hydrazine by distilling until the temperature of the reaction mixture reaches 190-200 °C.[24]

-

Reattach the reflux condenser and heat the mixture at reflux (around 195 °C) for 3-4 hours, during which nitrogen gas will evolve.

-

Cool the reaction mixture, add 100 mL of water, and extract with diethyl ether (3 x 50 mL).

-

Combine the ether extracts, wash with dilute HCl and then with water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the ether by rotary evaporation.

-

Purify the resulting this compound by vacuum distillation.

Purification and Characterization

The final product, this compound, is a liquid that can be effectively purified by vacuum distillation.[25] Characterization and confirmation of the structure are typically achieved using spectroscopic methods.

-

¹H NMR: The proton NMR spectrum is a key tool for structural verification. Expected signals would include a triplet for the terminal methyl group of the propyl chain, a sextet for the middle methylene group, a triplet for the benzylic methylene group, and a complex multiplet pattern in the aromatic region corresponding to the four protons on the disubstituted ring.

-

¹³C NMR: The carbon NMR would show distinct signals for the three unique carbons of the propyl group and the six unique carbons of the 1,3-disubstituted benzene ring.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak in an approximate 3:1 ratio, which is characteristic of a compound containing one chlorine atom.

Safety and Handling

-

Benzene: Is a known carcinogen and is highly flammable. All operations involving benzene must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Aluminum Chloride (Anhydrous): Reacts violently with water, releasing HCl gas. It is corrosive and should be handled in a dry environment.

-

Propanoyl Chloride: Is corrosive and a lachrymator. It reacts with moisture to produce HCl. Handle in a fume hood.

-

Chlorine Gas: Is highly toxic and corrosive. Use only in a well-ventilated fume hood with extreme caution.

-

Hydrazine: Is toxic, corrosive, and a suspected carcinogen. Handle with appropriate PPE in a fume hood.

-

Strong Acids and Bases: Concentrated HCl and KOH are highly corrosive. Handle with care and appropriate PPE.

Conclusion

The synthesis of this compound from benzene is a prime example of strategic chemical synthesis, requiring a nuanced understanding of reaction mechanisms and directing group effects to achieve the desired regiochemical outcome. The three-step sequence of Friedel-Crafts acylation, meta-chlorination, and subsequent carbonyl reduction is a reliable and scalable method. By carefully controlling reaction conditions and choosing the appropriate reduction method, researchers can obtain the target compound in good yield, suitable for further applications in pharmaceutical and materials science research.

References

-

Quora Discussion on Synthesis of this compound. (2024). Quora. [Link]

-

Friedel-Crafts Acylation. (2024). Save My Exams. [Link]

-

Quora Discussion on Directing Groups in this compound Synthesis. (2024). Quora. [Link]

-

Quora Discussion on Partial Synthesis of this compound. (2023). Quora. [Link]

-

Clemmensen Reduction. (n.d.). ChemTalk. [Link]

-

Friedel-Krafts acylation, benzene and propanoyl chloride. (2013). YouTube. [Link]

-

Synthesis of meta chloro propylbenzene. (2005). Sciencemadness.org. [Link]

-

Electrophilic Aromatic Substitution Reactions Made Easy! (2018). YouTube. [Link]

-

Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2021). Chemistry LibreTexts. [Link]

-

Synthesis of meta chloro propylbenzene. (2005). Science Forums. [Link]

-

Substitution Reactions of Benzene and Other Aromatic Compounds. (n.d.). Michigan State University Chemistry. [Link]

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. [Link]

-

Clemmensen reduction. (n.d.). Annamalai University. [Link]

-

Clemmensen Reduction reaction. (n.d.). BYJU'S. [Link]

-

Electrophilic Aromatic Substitution Reactions of Benzene Review. (2015). YouTube. [Link]

-

Wolff–Kishner reduction. (n.d.). Wikipedia. [Link]

-

Electrophilic Bromination of Propylbenzene. (n.d.). Scribd. [Link]

-

Clemmensen reduction. (n.d.). Wikipedia. [Link]

-

The Wolff-Kishner Reduction. (n.d.). Organic Reactions. [Link]

-

Friedel Crafts Acylation of Benzene Reaction Mechanism. (2018). YouTube. [Link]

-

Clemmensen Reduction. (n.d.). Organic Chemistry Portal. [Link]

-

A Simple Modification of the Wolff-Kishner Reduction. (n.d.). Journal of the American Chemical Society. [Link]

-

Synthesis of n-propylbenzene. (2025). ResearchGate. [Link]

-

Electrophilic Aromatic Substitution. (2021). Chemistry LibreTexts. [Link]

-

Wolff-Kishner Reduction. (n.d.). Organic Chemistry Portal. [Link]

-

Illustrated Glossary of Organic Chemistry - Wolff-Kishner reduction. (n.d.). UCLA Chemistry. [Link]

- Method of synthesizing 1-chloro-3-ethyl-benzene. (n.d.).

-

This compound. (n.d.). PubChem. [Link]

-

Solved: In the reaction shown below, the starting material... (2023). Chegg.com. [Link]

-

Does benzene convert into Propylbenzene? (2018). Quora. [Link]

-

What does benzene produces on treatment with n-propyl chloride in presence of a AlCl3? (2020). Quora. [Link]

Sources

- 1. quora.com [quora.com]

- 2. Sciencemadness Discussion Board - synthesis of meta chloro propylbenzene - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. synthesis of meta chloro propylbenzene - Organic Chemistry - Science Forums [scienceforums.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. quora.com [quora.com]

- 6. quora.com [quora.com]

- 7. quora.com [quora.com]

- 8. quora.com [quora.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. savemyexams.com [savemyexams.com]

- 11. youtube.com [youtube.com]

- 12. Aromatic Reactivity [www2.chemistry.msu.edu]

- 13. m.youtube.com [m.youtube.com]

- 14. scribd.com [scribd.com]

- 15. Clemmensen Reduction | ChemTalk [chemistrytalk.org]

- 16. Clemmensen Reduction [organic-chemistry.org]

- 17. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 18. byjus.com [byjus.com]

- 19. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 20. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 21. Wolff-Kishner Reduction [organic-chemistry.org]

- 22. Illustrated Glossary of Organic Chemistry - Wolff-Kishner reduction [chem.ucla.edu]

- 23. researchgate.net [researchgate.net]

- 24. chemistry.mdma.ch [chemistry.mdma.ch]

- 25. This compound (57430-24-7) for sale [vulcanchem.com]

An In-depth Technical Guide to the Physical and Chemical Properties of m-Chloropropylbenzene

Aimed at Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of m-chloropropylbenzene, a halogenated aromatic hydrocarbon of significant interest in organic synthesis and as a versatile building block in the pharmaceutical industry. Authored from the perspective of a Senior Application Scientist, this document delves into the core physicochemical properties, reactivity, and synthetic methodologies of this compound. Furthermore, it explores its applications in drug development, supported by scientific principles and safety protocols.

Core Physicochemical Characteristics

m-Chloropropylbenzene, systematically named 1-chloro-3-propylbenzene, is an organic molecule with the chemical formula C₉H₁₁Cl. Its structure features a benzene ring substituted with a chlorine atom and a propyl group at the meta-position. This substitution pattern imparts specific properties that are critical for its application and handling.

A summary of its key physical and chemical properties is provided below for quick reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₁Cl | [1] |

| Molecular Weight | 154.63 g/mol | [1][2] |

| CAS Number | 104-52-9 (for the gamma-isomer, (3-chloropropyl)benzene) | [1][3] |

| Appearance | Light yellow liquid | [3] |

| Boiling Point | 221 °C | [3] |

| Melting Point | -27 °C | [3] |

| Density | ~1.05 g/cm³ | |

| Flash Point | 106 °C | [3] |

| Solubility | Insoluble in water; soluble in common organic solvents. | N/A |

Synthesis and Mechanistic Insights

The synthesis of m-chloropropylbenzene requires a strategic approach to ensure the desired meta-substitution pattern. A direct Friedel-Crafts alkylation of chlorobenzene with a propyl halide is generally avoided due to the ortho-, para-directing nature of the chloro group and the potential for carbocation rearrangements. A more reliable method involves a Friedel-Crafts acylation followed by a reduction, which controls the regioselectivity and avoids rearrangement.

Recommended Synthetic Protocol: Friedel-Crafts Acylation and Clemmensen Reduction

This two-step process leverages the meta-directing effect of the acyl group to install the propyl chain at the desired position relative to the chlorine atom.

Figure 1. Synthetic workflow for m-chloropropylbenzene.

Experimental Protocol:

Step 1: Friedel-Crafts Acylation

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HCl), add anhydrous aluminum chloride (AlCl₃).

-

Reagent Addition: Cool the flask in an ice bath and add chlorobenzene. Slowly add propanoyl chloride dropwise from the dropping funnel with continuous stirring. The temperature should be maintained below 10 °C to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux for 2-4 hours to drive the reaction to completion.

-

Work-up: Cool the reaction mixture and carefully pour it onto crushed ice to quench the reaction and decompose the aluminum chloride complex. The resulting mixture is then transferred to a separatory funnel.

-

Extraction and Washing: Separate the organic layer and wash it sequentially with dilute HCl, water, and saturated sodium bicarbonate solution to remove any unreacted starting materials and acidic byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude m-chloropropiophenone.

Step 2: Clemmensen Reduction

-

Amalgam Preparation: Prepare zinc amalgam (Zn(Hg)) by carefully adding mercury to activated zinc granules in the presence of dilute HCl.

-

Reduction: To the crude m-chloropropiophenone, add the prepared zinc amalgam and concentrated hydrochloric acid.

-

Reaction: Heat the mixture under reflux for several hours until the ketone is consumed (monitored by TLC or GC).

-

Work-up and Purification: After cooling, decant the aqueous layer and extract it with a suitable organic solvent (e.g., diethyl ether). Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate. The solvent is then removed, and the final product, m-chloropropylbenzene, is purified by fractional distillation under reduced pressure.

Understanding Regioselectivity

The success of this synthetic route hinges on the directing effects of the substituents on the benzene ring during electrophilic aromatic substitution.

-

Chlorine: The chlorine atom is an ortho-, para-director. However, it is a deactivating group due to its inductive electron-withdrawing effect being stronger than its resonance electron-donating effect.[4][5]

-

Acyl Group: The propanoyl group is a strong deactivating and meta-directing group.[4][5] This is because the carbonyl group withdraws electron density from the aromatic ring, making the ortho and para positions electron-deficient and thus directing the incoming electrophile to the meta position.[4][5][6]

By first performing the Friedel-Crafts acylation on chlorobenzene, the incoming propanoyl group is directed to the ortho and para positions. To achieve the meta-substitution, the order of reactions is critical. Starting with benzene, Friedel-Crafts acylation to form propiophenone, followed by chlorination, will result in the desired meta-chloropropiophenone due to the meta-directing effect of the acyl group. Subsequent reduction then yields m-chloropropylbenzene.

Role in Pharmaceutical Development

Halogenated aromatic compounds are crucial building blocks in medicinal chemistry.[7][8][9][] m-Chloropropylbenzene, with its distinct substitution pattern, offers a versatile scaffold for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[11]

Figure 2. The role of m-chloropropylbenzene as a building block in drug discovery.

The chlorine atom on the aromatic ring can be readily displaced or used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, which are fundamental transformations in the synthesis of many drugs. The propyl side chain can also be functionalized to introduce further chemical diversity. This allows for the systematic modification of the molecule's structure to optimize its biological activity, selectivity, and pharmacokinetic properties during the lead optimization phase of drug discovery.

Safety and Handling

m-Chloropropylbenzene is a chemical that requires careful handling to minimize exposure and ensure safety.

-

Hazards: It is known to cause skin and serious eye irritation.[1][3][12] It may also be harmful if swallowed or inhaled.[12]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, when handling this compound.[3][12]

-

Handling: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[3][12]

-

Storage: Store in a cool, dry, and well-ventilated place away from heat and ignition sources. Keep the container tightly closed.

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water.[3][12] For eye contact, rinse cautiously with water for several minutes.[3][12] If inhaled, move to fresh air.[3][12] In all cases of exposure, seek medical attention.[3][12]

For comprehensive safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[3][12]

Conclusion

m-Chloropropylbenzene is a valuable chemical intermediate with well-defined physicochemical properties. Its synthesis, particularly through a strategic Friedel-Crafts acylation followed by reduction, highlights the importance of understanding reaction mechanisms and regioselectivity in organic chemistry. Its utility as a building block in the pharmaceutical industry underscores the significance of such molecules in the development of new therapeutic agents. Adherence to strict safety protocols is paramount when handling this compound to ensure a safe and productive research environment.

References

-

PubChem. (n.d.). (3-Chloropropyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). (1-Chloropropyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Khan Academy. (2019, January 3). Introduction to regioselectivity in aromatic reactions [Video]. YouTube. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples! [Video]. YouTube. Retrieved from [Link]

-

Evans, M. (2023, January 15). Regioselectivity in Electrophilic Aromatic Substitutions [Video]. YouTube. Retrieved from [Link]

-

Lumen Learning. (n.d.). 16.2 Preparation of alkylbenzenes. Organic Chemistry II. Retrieved from [Link]

- Izquierdo, L., et al. (2021). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. New Journal of Chemistry, 45(38), 17653-17661.

-

Evans, M. (2023, January 15). Regioselectivity in Electrophilic Aromatic Substitutions [Video]. YouTube. Retrieved from [Link]

- Marino, S. T., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(6), 405-426.

-

Clark, J. (n.d.). The Alkylation of Benzene - Electrophilic Substitution. Chemguide. Retrieved from [Link]

- Marino, S. T., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(6), 405-426.

-

Marino, S. T., et al. (2004). Synthesis of chiral building blocks for use in drug discovery. PubMed. Retrieved from [Link]

-

Vedantu. (n.d.). Explain Friedel-Craft alkylation of chlorobenzene. Give an equation. Retrieved from [Link]

-

Prasol Chemicals Limited. (n.d.). Building Blocks - Pharmaceuticals. Retrieved from [Link]

Sources

- 1. (3-Chloropropyl)benzene | C9H11Cl | CID 7706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (1-Chloropropyl)benzene | C9H11Cl | CID 524241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. m.youtube.com [m.youtube.com]

- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmaceutical Building Blocks - Prasol Chemicals Limited [prasolchem.com]

- 12. fishersci.com [fishersci.com]

1-Chloro-3-propylbenzene structural isomers

An In-depth Technical Guide to the Structural Isomers of Chloropropylbenzene

Abstract

This technical guide provides a comprehensive exploration of 1-chloro-3-propylbenzene and its associated structural isomers. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced complexities of isomer differentiation, synthesis, and characterization. We will move beyond simple definitions to examine the causal logic behind synthetic strategies and the self-validating nature of analytical protocols. The guide emphasizes the practical application of advanced chemical principles, supported by authoritative references, detailed experimental methodologies, and visual data representations to facilitate a deeper understanding of these versatile chemical intermediates.

Introduction: The Landscape of Chloropropylbenzene Isomerism

Chloropropylbenzenes represent a fascinating subset of substituted aromatic hydrocarbons. While seemingly simple, the combination of a chloro group and a propyl group on a benzene ring gives rise to a significant number of structural isomers, each with unique physicochemical properties and synthetic accessibility. Understanding the landscape of this isomerism is critical for chemists aiming to utilize these compounds as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty materials.[1]

The core challenge lies in the selective synthesis and unambiguous identification of a specific isomer from a complex potential mixture. This guide will address these challenges directly, providing a framework for strategic synthesis and robust analytical characterization. We will focus not only on the target molecule, this compound, but will also provide context by exploring the synthesis and properties of its key structural isomers.

Decoding the Isomers: Nomenclature and Structural Classification

The molecular formula C₉H₁₁Cl encompasses several structural isomers, which can be categorized based on two main features: the substitution pattern on the benzene ring and the structure of the side chains.

-

Positional Isomerism on the Aromatic Ring: The chloro and propyl groups can be arranged in ortho (1,2-), meta (1,3-), or para (1,4-) positions relative to each other.

-

Isomerism of the Alkyl Side Chain: The "propyl" group can be a straight chain (n-propyl) or branched (isopropyl or 1-methylethyl).

-

Positional Isomerism on the Alkyl Side Chain: The chlorine atom can be attached to the benzene ring or to different carbons of the propyl side chain.

This leads to a variety of isomers, including:

-

Ring-Substituted Isomers: 1-Chloro-2-propylbenzene (ortho), this compound (meta), 1-Chloro-4-propylbenzene (para).

-

Side-Chain-Substituted Isomers: (1-Chloropropyl)benzene, (2-Chloropropyl)benzene, and (3-Chloropropyl)benzene.

-

Combined Isomerism: e.g., 1-(1-Chloroethyl)-4-methylbenzene, and isomers involving the isopropyl group.

For the purpose of this guide, we will focus primarily on the isomers resulting from the substitution of n-propylbenzene and the direct chlorination of the propylbenzene side chain.

Caption: Classification of key structural isomers of C₉H₁₁Cl.

Strategic Synthesis of Chloropropylbenzene Isomers

The synthesis of a specific chloropropylbenzene isomer requires careful planning, as direct, single-step reactions are often unselective. The choice of starting materials and the sequence of reactions are paramount to achieving the desired substitution pattern.

Synthesis of the Target Isomer: this compound

A direct Friedel-Crafts alkylation or chlorination of a substituted benzene is problematic for obtaining the 1,3-isomer. Both the chloro group and the n-propyl group are ortho, para-directors in electrophilic aromatic substitution, meaning they direct incoming electrophiles to the positions adjacent and opposite to themselves.[2][3] Therefore, a multi-step, logic-driven approach is required.

The most effective strategy involves introducing a meta-directing group, performing the chlorination, and then converting that group into the desired propyl substituent.[2][4]

Workflow: Friedel-Crafts Acylation followed by Reduction

-

Friedel-Crafts Acylation: Benzene is reacted with propanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form propiophenone (ethyl phenyl ketone). The acyl group (-COCH₂CH₃) is strongly deactivating and a powerful meta-director.[5]

-

Electrophilic Aromatic Chlorination: Propiophenone is then chlorinated using Cl₂ and a Lewis acid catalyst (e.g., FeCl₃). The incoming chloro electrophile is directed to the meta position, yielding 3'-chloro-propiophenone.[4]

-

Carbonyl Group Reduction: The final step is the reduction of the ketone to a methylene group (-CH₂-). This is a critical transformation that converts the meta-directing acyl group into an ortho, para-directing propyl group. Two classic named reactions are suitable for this step:

-